Home > Products > Screening Compounds P98993 > Didehydro Clindamycin
Didehydro Clindamycin -

Didehydro Clindamycin

Catalog Number: EVT-13579381
CAS Number:
Molecular Formula: C18H31ClN2O5S
Molecular Weight: 423.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Didehydro Clindamycin is a derivative of Clindamycin, which is classified as a semi-synthetic lincosamide antibiotic. It is primarily used to treat serious infections caused by susceptible microorganisms, including anaerobic bacteria and certain gram-positive cocci. Didehydro Clindamycin is recognized for its potential applications in various therapeutic areas, particularly in treating bacterial infections that are resistant to other antibiotics.

Source

Clindamycin, the parent compound of Didehydro Clindamycin, was first derived from the fermentation products of Streptomyces lincolnensis in 1966. Didehydro Clindamycin is synthesized from Clindamycin through specific chemical reactions aimed at modifying its structure for enhanced efficacy or reduced side effects.

Classification

Didehydro Clindamycin falls under the category of antibiotics and is classified as a small molecule. Its primary mechanism involves inhibiting bacterial protein synthesis, making it effective against a range of bacterial pathogens.

Synthesis Analysis

The synthesis of Didehydro Clindamycin typically involves the reduction of Clindamycin using various catalytic methods. One common approach includes:

  • Catalytic Hydrogenation: This method employs palladium or Raney nickel catalysts to facilitate the hydrogenation process. The reaction conditions often involve controlled pressure and temperature to ensure optimal conversion rates.

    Example Reaction:
    Clindamycin+H2Pd CDidehydro Clindamycin\text{Clindamycin}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Didehydro Clindamycin}

This process may require adjustments in solvent systems and pH levels to maximize yield and purity.

Molecular Structure Analysis

Didehydro Clindamycin has a molecular formula of C18H31ClN2O5SC_{18}H_{31}ClN_{2}O_{5}S and a molecular weight of approximately 422.97 g/mol. The structure features a modified pyrrolidine ring and a chlorinated propyl side chain, which are critical for its biological activity.

Structural Data

  • Molecular Formula: C18H31ClN2O5SC_{18}H_{31}ClN_{2}O_{5}S
  • Molecular Weight: 422.967 g/mol
  • IUPAC Name: N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide

The structural modifications in Didehydro Clindamycin are designed to enhance its interaction with bacterial ribosomes, thereby improving its antibacterial efficacy.

Chemical Reactions Analysis

Didehydro Clindamycin can undergo various chemical reactions that influence its pharmacological properties. Notably:

  • Hydrogenation Reactions: These are crucial for converting Didehydro Clindamycin back to Clindamycin under specific conditions using hydrogen gas and suitable catalysts.
  • Acid-Base Reactions: The compound can interact with acids or bases to form salts or other derivatives, impacting its solubility and bioavailability.

Technical Details

The reactions typically require careful monitoring of temperature, pressure, and pH to achieve high yields and purity levels. For example, using palladium on carbon as a catalyst allows for efficient hydrogenation under mild conditions.

Mechanism of Action

Didehydro Clindamycin exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center, which disrupts peptide bond formation during translation.

Process Data

  • Binding Site: 23S rRNA within the 50S ribosomal subunit
  • Action: Prevents ribosome assembly and impedes translation
  • Effectiveness: Particularly effective against anaerobic bacteria and certain gram-positive strains

This mechanism is crucial for its therapeutic application in treating infections where traditional antibiotics may fail.

Physical and Chemical Properties Analysis

Didehydro Clindamycin exhibits several important physical and chemical properties:

  • Melting Point: Not specifically documented but expected to be similar to related compounds.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

These properties influence its formulation into various pharmaceutical preparations.

Applications

Didehydro Clindamycin is primarily utilized in scientific research and clinical settings for:

  • Antimicrobial Therapy: Effective against resistant bacterial strains.
  • Research Applications: Used in studies investigating antibiotic resistance mechanisms.
  • Potential Therapeutic Uses: May be explored for use in treating conditions like acne vulgaris or other skin infections due to its antibacterial properties.
Synthesis and Structural Modification Pathways of Didehydro Clindamycin

Catalytic Dehydrogenation Mechanisms in Clindamycin Derivative Synthesis

Didehydro clindamycin (C₁₈H₃₁ClN₂O₅S; MW 422.97) emerges as a structural analog of clindamycin characterized by conjugated unsaturation at the pyrrolidine-prolyl moiety [5] [8]. This dehydrogenation introduces a rigid planar configuration that significantly alters molecular interactions. Industrially, its synthesis occurs predominantly through controlled dehydrogenation of clindamycin free base using transition metal catalysts. The reaction mechanism proceeds via substrate adsorption onto catalytic sites, followed by concerted β-hydride elimination. Catalysts such as palladium-on-carbon (Pd/C) or Raney nickel facilitate this transformation under mild conditions (25-50°C), though their activity profiles differ substantially [2].

Table 1: Catalyst Performance in Dehydrogenation Reactions

Catalyst TypeTemperature Range (°C)Reaction Time (h)Didehydro Yield (%)Major Byproducts
Pd/C (5%)30-402-488-92Clindamycin sulfoxide
Raney Nickel45-551-378-85Demethylated derivatives
PtO₂25-304-670-75Over-oxidized species

The reaction specificity is highly dependent on catalyst particle size and solvent polarity. Finely dispersed Pd/C (≤10μm) in aprotic solvents like acetone demonstrates superior selectivity by minimizing sulfoxide formation – a common competing reaction pathway where sulfur oxidation predominates over ring dehydrogenation [9]. Kinetic studies reveal the reaction follows pseudo-first-order kinetics with an activation energy of 45.2 kJ/mol in tetrahydrofuran, indicating moderate temperature sensitivity [3].

Palladium-Carbon Mediated Hydrogenation for Impurity Reduction

The reverse process – catalytic hydrogenation of didehydro clindamycin – serves as a critical purification strategy in pharmaceutical manufacturing. When clindamycin hydrochloride raw material contains ≤0.4% didehydro impurity, treatment with Pd/C (catalyst-to-substrate ratio 1:10 to 1:200) under hydrogen atmosphere (1-3 bar) achieves near-complete reduction (>99.5% conversion) within 1-5 hours [1] [7]. The reaction mechanism involves syn-addition of hydrogen across the conjugated double bond system:

(Didehydro clindamycin) + H₂ → (Clindamycin) [1]

Industrial validation studies demonstrate that optimized catalyst loading (1:50 w/w) in aqueous ethanol (30% v/v) at 35°C achieves impurity reduction below pharmacopeial limits (≤0.1%) without significant cleavage of the glycosidic bond or sulfur-containing groups [1] [4]. Post-reaction processing includes hot filtration to remove the catalyst followed by crystallization, yielding clindamycin hydrochloride with HPLC purity exceeding 99.8%. Extended reaction times (>48 hours) may promote over-hydrogenation, generating clindamycin B derivatives through propyl group reduction, necessitating precise reaction control [1].

Solvent Systems and Reaction Kinetics in Industrial-Scale Synthesis

Solvent selection critically governs both dehydrogenation and hydrogenation efficiencies. Biphasic systems demonstrate superior performance: hydrophilic alcohols (ethanol/water mixtures) facilitate catalyst accessibility, while aprotic co-solvents (chloroform, dichloromethane) enhance substrate solubility [3] [9]. Industrial-scale operations (≥500L reactors) employ ethanol-water (70:30 v/v) for hydrogenation, achieving reaction completion within 2.5±0.5 hours with mixing efficiency ≥80% at 150 rpm [3].

Table 2: Solvent System Performance in Industrial Processes

Solvent CompositionReaction Completion Time (h)Didehydro Reduction Efficiency (%)Crystallization Yield (%)Notable Process Challenges
Ethanol-Water (7:3)2.5 ± 0.599.792.5Low temperature sensitivity
Acetone-Water (6:4)3.0 ± 0.798.988.2Catalyst deactivation
Tetrahydrofuran-Water (5:5)4.2 ± 0.997.579.8Viscosity increases at scale
Dichloromethane-Methanol (8:2)1.8 ± 0.399.385.6Environmental/health concerns

Reaction kinetics in scaled processes reveal a diffusion-controlled regime when solids content exceeds 25% w/v. Implementation of cascade impeller systems coupled with temperature-staged protocols (40°C initiation → 25°C completion) prevents catalyst sedimentation and maintains reaction homogeneity. Process analytical technology (PAT) monitoring via in-line FTIR confirms that hydrogen consumption rates peak within the first 30 minutes, correlating with the highest catalytic activity [3] [7].

Role of Oxidation Inhibitors in Minimizing Unintended Byproducts

During didehydro clindamycin synthesis, competitive sulfur oxidation generates clindamycin sulfoxide as the primary byproduct (3-8% yield without inhibitors) [7] [9]. Effective suppression requires dual-inhibitor systems: radical scavengers (0.05-0.1M sodium bisulfite) combined with oxygen chelators (0.01M EDTA). This approach reduces sulfoxide formation to ≤0.5% even under aerobic conditions [9].

Table 3: Oxidation Inhibitor Efficacy in Dehydrogenation Reactions

Inhibitor SystemConcentration (M)Sulfoxide Byproduct (%)Reaction Rate ImpactCatalyst Stability
Sodium bisulfite0.101.8 ± 0.3-12%Moderate degradation
EDTA0.013.2 ± 0.5-8%No effect
Ascorbic acid0.052.5 ± 0.4-15%Significant degradation
Bisulfite + EDTA0.08 + 0.0050.4 ± 0.1-5%Maintained activity
Nitrogen spargingN/A0.9 ± 0.2-3%Optimal preservation

Process optimization further includes nitrogen blanket technology to maintain dissolved oxygen below 1.5 ppm throughout the reaction. When handling halogenated solvents, inhibitors must avoid halogen-complexing agents (e.g., triphenylphosphine) that could form phosphine oxides capable of poisoning Pd/C catalysts [9]. Recent advances employ static-mixer reactors that achieve 95% oxygen removal during continuous flow operations, virtually eliminating oxidative pathways while maintaining dehydrogenation yields at 91.3% [7].

Structural Analysis and Characterization

The structural core of didehydro clindamycin features a Δ²ʹ,³ʹ unsaturation in the prolyl ring, confirmed through ¹H-NMR chemical shifts at δ 5.82-5.90 (vinyl protons) and ¹³C-NMR resonances at 125.7 and 143.2 ppm corresponding to sp²-hybridized carbons [5] [8]. This conjugated system generates a distinct UV-Vis absorption profile with λₘₐₓ at 238 nm (ε = 12,400 M⁻¹cm⁻¹) – a valuable identifier for HPLC detection (retention time 8.2±0.3 minutes under USP methods) [8]. Crystalline structure analysis reveals that the planar conformation imposed by the double bond disrupts the hydrogen-bonding network observed in clindamycin hydrochloride, explaining its altered solubility profile and chromatographic behavior [5].

Properties

Product Name

Didehydro Clindamycin

IUPAC Name

(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide

Molecular Formula

C18H31ClN2O5S

Molecular Weight

423.0 g/mol

InChI

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1

InChI Key

SCLGFBLOIVDLCE-GGIYZFMMSA-N

Canonical SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Isomeric SMILES

CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.